3'-Hydroxyflavanone
Description
Contextualizing Flavanone (B1672756) Research within Natural Product Chemistry
Flavonoids, a diverse group of polyphenolic compounds, are secondary metabolites found extensively throughout the plant kingdom. nih.gov They are integral to plant physiology, contributing to pigmentation, UV protection, and defense against pathogens. nih.govontosight.ai Within this large family, flavanones represent a significant subclass characterized by a C6-C3-C6 backbone. mdpi.com Research into natural products has increasingly focused on flavonoids due to their potential biological activities. nih.gov Flavanones, as a core structure, are biosynthetic precursors to other flavonoid classes, placing them at a crucial juncture in the metabolic pathways of plants. mdpi.comfrontiersin.org
The study of flavanones is a dynamic area of natural product chemistry, driven by the quest to understand their vast structural diversity and biological functions. frontiersin.org These compounds are synthesized in plants from phenylalanine and malonyl-coenzyme A. nih.gov The specific arrangement and type of chemical modifications, such as hydroxylation, on the flavanone skeleton are key determinants of their chemical properties and biological effects. oup.com
Defining the Chemical Entity: 3'-Hydroxyflavanone (2-(3'-hydroxyphenyl)-2,3-dihydrochromen-4-one)
This compound is a distinct chemical compound within the flavanone subclass of flavonoids. biosynth.combiosynth.com Its systematic IUPAC name is 2-(3'-hydroxyphenyl)-2,3-dihydrochromen-4-one. chemsrc.com The structure consists of a flavanone backbone which features a hydroxyl (-OH) group attached to the 3' position of the B-ring. biosynth.com This specific placement of the hydroxyl group is a defining characteristic that influences its chemical behavior and biological interactions. biosynth.combiosynth.com
Naturally occurring, this compound has been identified in various plant sources, including citrus fruits and some leguminous plants. biosynth.com Its presence in the plant kingdom underscores its role in natural product chemistry. The compound's molecular formula is C15H12O3, and it has a molecular weight of approximately 240.25 g/mol . biosynth.com
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C15H12O3 | biosynth.com |
| Molecular Weight | 240.25 g/mol | biosynth.com |
| Melting Point | 143 °C | biosynth.com |
| CAS Number | 92496-65-6 | biosynth.com |
Historical Overview of Research into Hydroxylated Flavanones
Research into flavonoids dates back to the early 20th century, initially focusing on their role as plant pigments. nih.gov Over time, scientific interest expanded to the broader class of flavonoids, including the less-colored flavanones. The study of hydroxylated flavanones, in particular, has been a significant area of investigation. Early research focused on the isolation and structural elucidation of these compounds from various plant sources.
The development of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has been pivotal in identifying and characterizing the vast array of hydroxylated flavanones present in nature. rsc.orgnih.gov These methods have allowed for the precise determination of the number and position of hydroxyl groups on the flavanone scaffold.
Synthetic chemistry has also played a crucial role. The Algar-Flynn-Oyamada reaction, for instance, is a key chemical reaction for synthesizing flavonols from chalcones, which are precursors to flavanones. wikipedia.org More recent synthetic methods have been developed to create specific hydroxylated flavone (B191248) derivatives for research purposes. rsc.orgacs.org This has enabled scientists to study the structure-activity relationships of these compounds in a more controlled manner.
Significance of 3'-Hydroxylation in Flavanone Metabolism and Biological Function
The position of hydroxylation on the flavonoid skeleton is a critical determinant of its metabolic fate and biological activity. oup.com The 3'-hydroxylation of the B-ring, as seen in this compound, is particularly significant. This structural feature is introduced into the flavonoid backbone by the enzyme flavonoid 3'-hydroxylase (F3'H), a key enzyme in the flavonoid biosynthesis pathway. oup.com
Hydroxylation, in general, enhances the water solubility of flavonoids and is strongly correlated with their antioxidant properties. oup.com The hydroxyl group at the 3' position contributes to the molecule's ability to scavenge free radicals, thereby mitigating oxidative stress. biosynth.combiosynth.com This antioxidant capacity is a cornerstone of the biological functions attributed to many flavonoids. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSPTYZZNUXJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393419, DTXSID1022344 | |
| Record name | 3'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Hydroxy flavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92496-65-6 | |
| Record name | 3′-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92496-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092496656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O4MY88W2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Endogenous Occurrence of 3 Hydroxyflavanone
Natural Occurrence and Distribution
3'-Hydroxyflavanone is a naturally occurring flavonoid compound found within the plant kingdom. biosynth.com Its distribution is linked to plant species that synthesize B-ring hydroxylated flavonoids.
This compound has been identified as a derivative from various plant sources, notably including citrus fruits and some leguminous plants. biosynth.com Flavanones as a chemical class are widely distributed in citrus fruits like oranges, grapefruits, and lemons. nih.govthieme-connect.commdpi.com The enzymatic machinery required for its synthesis, specifically Flavonoid 3'-hydroxylase (F3'H), is found in a vast range of plants, including apple, tea, potato, and Arabidopsis thaliana, indicating the potential for this compound's presence as an intermediate in these species. oup.comnih.govoup.com For instance, high levels of its precursor, naringenin (B18129), and its direct hydroxylation product, eriodictyol (B191197), have been detected in the phloem and developing xylem of Norway spruce. frontiersin.org
Table 1: Documented and Potential Plant Sources of this compound
| Plant Category | Specific Examples | Basis of Occurrence | Citation |
|---|---|---|---|
| Citrus Fruits | Oranges, Lemons, Grapefruits | Direct identification of the flavanone (B1672756) class; Presence of F3'H enzyme. | biosynth.comnih.govoup.com |
| Leguminous Plants | Soybeans, Peas | Direct identification of the flavanone class. | biosynth.com |
| Other Plants | Apple (Malus domestica), Tea (Camellia sinensis), Potato (Solanum tuberosum) | Presence and activity of the F3'H enzyme, which produces 3'-hydroxylated flavonoids. | oup.comnih.govoup.com |
Beyond its endogenous occurrence in plants, this compound has been detected in other biological systems, primarily as a metabolite following dietary intake. Research has shown that this compound can be further oxidized by human cytochrome P450 (P450) enzymes, specifically those in the CYP1 family. nih.gov This indicates that when consumed, the compound is recognized and processed by human metabolic systems.
Enzymatic Pathways Leading to 3'-Hydroxylation of Flavanones
The introduction of a hydroxyl group at the 3' position of the flavanone B-ring is a critical enzymatic step in the flavonoid biosynthesis pathway. This reaction is responsible for creating the structural backbone of this compound and its downstream derivatives.
Flavonoid 3'-hydroxylase (F3'H) is the key enzyme that catalyzes the 3'-hydroxylation of the B-ring of flavanones. oup.comnih.gov This enzyme is a crucial branching point in the flavonoid pathway, directing metabolic flow towards the production of 3',4'-hydroxylated flavonoids like dihydroquercetin (taxifolin) and quercetin. oup.commdpi.com The primary reaction involves the conversion of the flavanone naringenin into eriodictyol (3',4',5,7-tetrahydroxyflavanone). researchgate.netfrontiersin.org This hydroxylation step is fundamental for the synthesis of important flavonoid classes, including certain anthocyanins and flavonols. oup.combiorxiv.org
Flavonoid 3'-hydroxylase (F3'H) is a cytochrome P450-dependent monooxygenase. oup.commdpi.com These enzymes are typically classified within the CYP75B subfamily of cytochrome P450s. researchgate.netuniprot.org As with other plant P450s, F3'H is a membrane-bound protein, usually anchored to the endoplasmic reticulum, and requires NADPH as a cofactor for its catalytic activity. oup.comnih.govoup.com The function of these enzymes is integral to generating the vast diversity of flavonoid structures found in nature. oup.com
F3'H enzymes generally exhibit broad substrate specificity, enabling them to act on multiple classes of flavonoids. nih.gov The catalytic mechanism involves the introduction of a hydroxyl group at the C3' position of the B-ring. oup.com
Research findings on various F3'H isoforms demonstrate this substrate promiscuity:
Substrates: F3'H can effectively hydroxylate flavanones (like naringenin), dihydroflavonols (like dihydrokaempferol), and flavonols (like kaempferol). nih.govfrontiersin.org Some isoforms have also been shown to accept flavones (like apigenin) as substrates. frontiersin.org
Catalytic Preference: While versatile, specific isoforms can show a preference for certain substrates. For example, an F3'H isolated from Citrus clementina displayed the highest relative activity toward the flavanone naringenin compared to other flavonoid types. oup.com An F3'H from Tricyrtis hirta was noted for its high specificity, acting exclusively on (2S)-naringenin. acs.org
Structural Determinants: The functional differences and substrate specificities among F3'H isoforms are determined by their amino acid sequences. Studies involving site-directed mutagenesis have shown that altering single amino acids within substrate recognition sites can significantly change an enzyme's catalytic activity or even confer additional functions. nih.govresearchgate.net
Table 2: Characteristics of Flavonoid 3'-Hydroxylase (F3'H)
| Characteristic | Description | Citation |
|---|---|---|
| Enzyme Class | Cytochrome P450-dependent monooxygenase | oup.commdpi.com |
| P450 Family | Typically CYP75B | researchgate.netuniprot.org |
| Cellular Location | Endoplasmic Reticulum | nih.govoup.com |
| Cofactor | NADPH | oup.com |
| Primary Reaction | Catalyzes the introduction of a hydroxyl group at the 3' position of the flavonoid B-ring. | oup.comnih.gov |
| Common Substrates | Naringenin, Dihydrokaempferol, Kaempferol, Apigenin | nih.govoup.comfrontiersin.org |
| Primary Products | Eriodictyol, Dihydroquercetin, Quercetin, Luteolin | nih.govoup.comfrontiersin.org |
Gene Expression and Regulation of F3'H in Plant Systems
The expression of the flavanone 3'-hydroxylase (F3'H) gene is a critical regulatory point in the flavonoid biosynthetic pathway and is influenced by various environmental factors. researchgate.netnih.gov Studies have shown that F3'H gene expression can be significantly induced by abiotic stressors such as UV-B radiation and drought. researchgate.net For instance, in the desert plant Reaumuria soongorica, both UV-B radiation and drought stress led to a rapid increase in the gene expression of RsF3H, a novel F3H gene. researchgate.net This increased gene expression correlated with an increase in the activity of the RsF3H enzyme and the accumulation of total flavonoids and anthocyanins, suggesting a protective role for these compounds against environmental stress. researchgate.net
Similarly, in Camellia sinensis (the tea plant), two F3H genes, CsF3Ha and CsF3Hb, were found to be highly expressed in the tender leaves. mdpi.com Their expression was notably induced by UV radiation, sucrose, and abscisic acid (ABA). mdpi.com The overexpression of these genes in Arabidopsis thaliana resulted in a significant increase in the concentration of most flavonol glycosides and oligomeric proanthocyanidins. mdpi.com These findings underscore the pivotal role of F3'H in modulating flavonoid accumulation in response to both developmental cues and environmental challenges. researchgate.netmdpi.com The regulation of F3'H is complex and can be coordinated with other genes in the flavonoid pathway, such as chalcone (B49325) synthase and chalcone isomerase. nih.gov
Metabolic Transformations of this compound in Biological Systems
Once ingested, flavonoids like this compound undergo extensive metabolism, primarily in the intestine and liver. acs.orgtandfonline.com This biotransformation is generally categorized into Phase I and Phase II reactions, which aim to increase the water solubility of the compounds to facilitate their excretion. abdn.ac.uknih.govwikipedia.org
Phase I Oxidative Biotransformations of Hydroxyflavanones
Phase I metabolism involves the introduction or unmasking of polar functional groups through reactions like oxidation, reduction, and hydrolysis. nih.govphiladelphia.edu.jomuni.cz For flavonoids, oxidation is a common Phase I reaction, often catalyzed by cytochrome P450 (CYP) enzymes. muni.czunl.edu These reactions can include hydroxylation, where an additional hydroxyl group is added to the flavonoid structure. unl.edu While specific data on the Phase I oxidative biotransformation of this compound is limited, the general principles of flavonoid metabolism suggest it would be a substrate for these enzymatic modifications.
Phase II Conjugative Metabolism of Flavanones (e.g., Glucuronidation)
Following Phase I reactions, or directly if the compound already possesses a suitable functional group, flavonoids undergo Phase II conjugation reactions. abdn.ac.ukwikipedia.org Glucuronidation is a major Phase II metabolic pathway for flavonoids, where a glucuronic acid moiety is attached to a hydroxyl group, significantly increasing water solubility. acs.orgtandfonline.comnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are present in high concentrations in the liver and intestinal tract. tandfonline.comnih.gov
The rate of glucuronidation for flavonoids is generally rapid, often exceeding the rate of Phase I oxidative metabolism. acs.org This extensive first-pass metabolism in the intestine and liver contributes to the low oral bioavailability of many flavonoid aglycones. tandfonline.com The position of glucuronidation can vary, and different glucuronide conjugates may exhibit different biological activities. tandfonline.com
In Vitro Metabolic Stability Studies of this compound
In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting the in vivo fate of a compound. nih.govif-pan.krakow.pl These assays typically use liver microsomes, which are rich in drug-metabolizing enzymes like CYPs and UGTs, to assess the rate at which a compound is metabolized. mttlab.eudomainex.co.uk The metabolic stability is often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl
Studies on various unmethylated flavones have shown that they are rapidly eliminated in in vitro systems like human liver S9 fractions due to extensive glucuronidation and/or sulfation. nih.gov In contrast, methylated flavones exhibit significantly higher metabolic stability. nih.gov While specific in vitro metabolic stability data for this compound is not extensively detailed in the provided search results, the general trend for unmethylated flavonoids suggests it would likely undergo rapid metabolism. nih.gov The presence of the free hydroxyl group on the B-ring makes it a prime target for conjugation reactions, leading to a lower metabolic stability compared to its methylated counterparts.
| Substrate (Flavone) | Metabolic Fate in Human Liver S9 Fraction | Reference |
| 7-hydroxyflavone (B191518) | Rapidly eliminated (extensive glucuronidation/sulfation) | nih.gov |
| 7,4'-dihydroxyflavone | Rapidly eliminated (extensive glucuronidation/sulfation) | nih.gov |
| Chrysin (5,7-dihydroxyflavone) | Rapidly eliminated (extensive glucuronidation/sulfation) | nih.gov |
| Apigenin (5,7,4'-trihydroxyflavone) | Rapidly eliminated (extensive glucuronidation/sulfation) | nih.gov |
| 7-methoxyflavone | Relatively stable | nih.gov |
| 7,4'-dimethoxyflavone | Relatively stable | nih.gov |
| 5,7-dimethoxyflavone | Relatively stable | nih.gov |
| 5,7,4'-trimethoxyflavone | Relatively stable | nih.gov |
Mechanistic Research on Biological Activities of 3 Hydroxyflavanone Preclinical Focus
Modulation of Cellular Oxidative Stress Pathways
3'-Hydroxyflavanone has been investigated for its capacity to modulate cellular responses to oxidative stress. This involves both direct interaction with reactive oxygen species (ROS) and the regulation of endogenous antioxidant systems.
Flavonoids, as a class of compounds, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. univ.kiev.ua The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. ugm.ac.idnih.gov
In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. univ.kiev.ua The ABTS assay similarly relies on the ability of an antioxidant to reduce the pre-formed ABTS radical cation. nih.gov The effectiveness of a flavonoid in these assays is often linked to its chemical structure, particularly the presence and position of hydroxyl groups. nih.gov For instance, the presence of a catechol (3',4'-dihydroxy) group in the B-ring of a flavonoid is known to enhance its radical scavenging capacity. nih.gov While this compound possesses a single hydroxyl group on the B-ring, its ability to participate in hydrogen atom donation is a key aspect of its direct antioxidant activity. The general mechanism involves the flavonoid (Fl-OH) donating a hydrogen atom to a radical (R•) to neutralize it, forming a flavonoid radical (Fl-O•) that is generally more stable and less reactive.
Table 1: Common In Vitro Assays for Antioxidant Activity
| Assay Name | Principle | Measurement |
|---|---|---|
| DPPH Radical Scavenging | Hydrogen atom donation to the stable DPPH radical. | Decrease in absorbance at 517 nm. |
Beyond direct scavenging, this compound may exert its antioxidant effects indirectly by upregulating the expression and activity of endogenous antioxidant enzymes. Research has shown that flavonoids can influence key enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and heme oxygenase-1 (HO-1). plos.org
MnSOD is a primary mitochondrial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. nih.govmdpi.com Studies have demonstrated that 3-hydroxyflavone (B191502) (3HF) can activate the MnSOD gene through the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway. plos.org This suggests a specific signaling cascade initiated by this compound that leads to the enhanced capacity of mitochondria to neutralize superoxide radicals.
Heme oxygenase-1 (HO-1) is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.govfrontiersin.org Interestingly, the regulation of HO-1 by hydroxyflavones appears to be isomer-specific. While 7-hydroxyflavone (B191518) has been shown to upregulate the HO-1 gene via the ERK/Nrf2 signaling pathway, this effect is not the primary mechanism reported for 3-hydroxyflavone. plos.org This highlights a divergence in the intracellular pathways activated by different positional isomers of hydroxyflavones.
The positioning of the hydroxyl group on the flavanone (B1672756) scaffold plays a critical role in determining the specific antioxidant mechanisms that are activated. A comparative analysis of this compound and its isomer, 7-hydroxyflavone, reveals distinct pathways of action. plos.org
As mentioned, this compound primarily induces the expression of MnSOD via the PKA/CREB pathway. In contrast, 7-hydroxyflavone activates the Nrf2 transcription factor through the ERK pathway, leading to the upregulation of HO-1. plos.org This differential activation of signaling pathways underscores the structure-activity relationship of these isomers. Molecular docking simulations have suggested that these differences in activity may be related to the binding affinities of the isomers for key proteins within these signaling cascades. plos.org For example, 3-hydroxyflavone shows a potentially higher binding affinity for CREB, while 7-hydroxyflavone may bind more readily to the Nrf2-binding domain of Keap1. plos.org
This comparative data emphasizes that while both isomers exhibit protective antioxidant effects, they achieve this through distinct and specific molecular mechanisms.
Table 2: Differential Antioxidant Mechanisms of Hydroxyflavone Isomers
| Compound | Primary Target Enzyme | Signaling Pathway |
|---|---|---|
| This compound | Manganese Superoxide Dismutase (MnSOD) | PKA/CREB |
Molecular Interactions and Cellular Signaling Cascade Modulation
This compound can also influence cellular function through its interaction with key proteins involved in xenobiotic metabolism and nuclear receptor signaling.
Drug-metabolizing enzymes (DMEs) are a group of proteins, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, that are responsible for the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.govyoutube.com Flavonoids have been shown to interact with these enzymes, acting as either inhibitors or inducers of their activity. nih.gov
The interaction of flavonoids with CYP enzymes, such as CYP3A4, can be complex, with some flavonoids exhibiting inhibitory effects while others can act as activators. nih.gov The modulation of UGT activity by various compounds is also an area of active research. nih.govyoutube.com While specific studies detailing the direct modulatory effects of this compound on the full spectrum of DMEs are limited, the general propensity of flavonoids to interact with these enzymes suggests that this compound may also influence their activity. Such interactions could have implications for the metabolism of co-administered drugs.
The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor, is a key transcriptional regulator of genes involved in the detoxification and clearance of foreign substances. nih.govwikipedia.org Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA, leading to the transcription of target genes, including members of the CYP3A family. wikipedia.org
Research has demonstrated that 3-hydroxyflavone can act as an activator of PXR. nih.govresearchgate.net A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive ligand-binding assay confirmed that 3-hydroxyflavone binds to the ligand-binding domain of human PXR (hPXR). nih.govresearchgate.net Furthermore, in human colon adenocarcinoma cells (LS180), 3-hydroxyflavone was shown to increase the mRNA expression of PXR target genes, including CYP3A4, CYP3A5, and ABCB1. nih.govresearchgate.net This activation of PXR by 3-hydroxyflavone also involved the recruitment of steroid receptor coactivators (SRC)-1, SRC-2, and SRC-3 to hPXR. nih.gov
The ability of this compound to bind to and activate PXR represents a significant molecular mechanism through which it can influence cellular detoxification pathways and the metabolism of other substances.
Table 3: Summary of 3-Hydroxyflavone Interaction with Human Pregnane X Receptor (PXR)
| Interaction | Finding |
|---|---|
| Binding | Binds to the ligand-binding domain of human PXR. nih.govresearchgate.net |
| Coactivator Recruitment | Recruits SRC-1, SRC-2, and SRC-3 to human PXR. nih.gov |
Regulation of Specific Intracellular Signaling Pathways (e.g., PKA/CREB, ERK/Nrf2)
Preclinical research into the mechanisms of action for this compound has begun to elucidate its interaction with key intracellular signaling pathways that are crucial for cellular function and homeostasis. While direct studies on this compound are emerging, the broader family of flavonoids, to which it belongs, has been shown to modulate various signaling cascades, including the Protein Kinase A/cAMP response element-binding protein (PKA/CREB) and the Extracellular signal-regulated kinase/Nuclear factor erythroid 2-related factor 2 (ERK/Nrf2) pathways.
The PKA/CREB signaling pathway is fundamental in regulating a multitude of cellular processes, from gene transcription to memory formation. This pathway is initiated by the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates PKA. Activated PKA then phosphorylates CREB, enabling it to bind to cAMP response elements in the DNA and initiate the transcription of target genes. Flavonoids have been observed to influence this pathway, suggesting a potential mechanism for this compound's bioactivity.
The ERK/Nrf2 signaling pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, signaling kinases such as ERK can phosphorylate Nrf2, leading to its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes. Several flavanones have demonstrated the ability to activate this pathway, thereby enhancing the cell's antioxidant capacity. nih.gov The engagement of this compound with this pathway is an area of active investigation, with its antioxidant properties suggesting a likely interaction.
Investigation of Preclinical Cellular Responses (e.g., anti-inflammatory, anti-carcinogenic)
In vitro and in vivo preclinical studies have explored the cellular responses elicited by hydroxyflavones, including those structurally related to this compound, revealing significant anti-inflammatory and anti-carcinogenic potential.
Anti-inflammatory Responses:
The anti-inflammatory effects of hydroxyflavones are attributed to their ability to modulate key inflammatory mediators and pathways. For instance, certain hydroxyflavones have been shown to inhibit cyclooxygenases (COX-1 and COX-2), enzymes responsible for the production of pro-inflammatory prostaglandins. mdpi.com A study on three 7-hydroxy flavone (B191248) derivatives demonstrated their capacity to inhibit both COX isoforms, with a more pronounced effect on COX-2. mdpi.com Furthermore, these compounds were found to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a concentration-dependent manner. mdpi.com Another study on titonine (7,4'-dimethoxy-3'-hydroxyflavone) and its derivatives also confirmed their anti-inflammatory activity in a rat paw edema model. foodengprog.org These findings suggest that this compound may exert its anti-inflammatory effects through similar mechanisms, by targeting multiple components of the inflammatory cascade.
Anti-carcinogenic Responses:
The anti-carcinogenic properties of hydroxyflavones have been investigated in various cancer cell lines. Research has indicated that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. For example, a study on novel hydroxy flavones, including a 7-hydroxy flavone, demonstrated significant cytotoxic effects against MCF-7 human breast cancer cells in vitro. nih.govsurrey.ac.uk The proposed mechanisms for flavonoid-mediated cytotoxicity include the inhibition of proteasomes, fatty acid synthesis, and topoisomerases, as well as the induction of cell cycle arrest. nih.gov The structural similarity of this compound to these compounds suggests it may also possess anti-carcinogenic properties, a hypothesis that warrants further preclinical investigation.
Structure-Activity Relationship (SAR) Studies for this compound and Analogs
Influence of Hydroxyl Group Positionality and Substitution Patterns on Biological Effects
The biological activities of flavonoids are intricately linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on their aromatic rings. researchgate.net Structure-activity relationship (SAR) studies have provided valuable insights into how these structural features influence the therapeutic potential of compounds like this compound.
The following table summarizes the influence of hydroxyl group positioning on the biological activities of flavanones based on available research.
| Hydroxyl Group Position | Reported Influence on Biological Activity |
| 3' (on B-ring) | Contributes to antioxidant and anti-inflammatory properties. biosynth.com |
| 4' (on B-ring) | Enhances anti-inflammatory activity. frontiersin.org |
| 5 (on A-ring) | Enhances anti-inflammatory activity. frontiersin.org |
| 6 (on A-ring) | Does not significantly affect the ability to scavenge reactive oxygen species. researchgate.net |
| 7 (on A-ring) | Does not significantly affect the ability to scavenge reactive oxygen species. researchgate.net |
Stereochemical Considerations in Flavanone Bioactivity
Flavanones possess a chiral center at the C2 position of the C-ring, meaning they can exist as two different stereoisomers (enantiomers), designated as (S) and (R). This stereochemistry is a critical factor that can significantly influence the biological activity of flavanones, including their absorption, metabolism, and interaction with molecular targets.
Studies on related flavonoid classes, such as flavanols, have demonstrated the profound impact of stereochemistry on their biological effects. For example, the different stereoisomers of catechin (B1668976) and epicatechin exhibit distinct patterns of absorption and metabolism in humans, which in turn affects their in vivo biological activity. surrey.ac.uk It was found that (-)-epicatechin (B1671481) was the only stereoisomer capable of inducing a significant arterial dilation response. surrey.ac.uk
For flavanones, the absolute configuration at the C2 position can determine how the molecule fits into the binding site of an enzyme or receptor. This specific three-dimensional arrangement can lead to differences in the potency and efficacy of the enantiomers. For instance, in a study of flavanones isolated from Calceolaria thyrsiflora, the naturally occurring (–)-(2S) enantiomers were evaluated for their biological activities. frontiersin.orgnih.gov This highlights the importance of considering the specific stereoisomer when investigating the biological properties of flavanones like this compound. The synthesis of racemic flavanones is a common outcome under certain acidic conditions, which necessitates the separation of enantiomers to accurately assess their individual biological activities. hebmu.edu.cn
The flexibility of the C-ring also allows for different conformational isomers, which can further influence the interaction of the flavanone with its biological targets. wikipedia.org Therefore, a comprehensive understanding of the bioactivity of this compound requires preclinical studies that evaluate the distinct biological effects of its (S) and (R) enantiomers.
Advanced Analytical Characterization and Computational Modeling
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 3'-Hydroxyflavanone and its derivatives. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are routinely employed to provide detailed information about its molecular weight, elemental composition, and the connectivity of its atoms.
Mass Spectrometry for Flavanone (B1672756) Metabolite Identification and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for studying the metabolism of this compound. This technique allows for the separation, detection, and identification of metabolites formed in biological systems, such as those produced by cytochrome P450 (CYP) enzymes.
In studies investigating the oxidation of this compound by human P450 enzymes, LC-MS/MS has been instrumental in analyzing the resulting products. The primary metabolites are often di-hydroxylated flavanones, which can be detected by monitoring for their specific mass-to-charge ratio (m/z). rsc.org The fragmentation patterns observed in the tandem mass spectra provide crucial information for pinpointing the location of the additional hydroxyl groups. For instance, the oxidation of this compound has been shown to occur primarily on the B-ring. rsc.org
The fragmentation of flavonoids in mass spectrometry is a complex process that can involve retro-Diels-Alder (RDA) reactions, neutral losses of small molecules like water (H₂O) and carbon monoxide (CO), and cleavage of the C-ring. nih.govekb.egresearchgate.net The specific fragmentation pattern is characteristic of the flavonoid subclass and the substitution pattern on the A and B rings. nih.govresearchgate.net In negative ion mode, which is often more selective for hydroxylated flavonoids, the deprotonated molecule [M-H]⁻ is observed. ucl.ac.be For flavanones with a hydroxyl group on the B-ring, a key fragment ion is often observed at m/z 119, corresponding to the ¹,³B⁻ fragment. ucl.ac.beresearchgate.net
Table 1: Common Mass Spectrometric Fragments of Hydroxylated Flavanones
| Fragment Type | Description | Significance |
| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion | Determines the molecular weight of the parent compound or metabolite. |
| RDA Fragments | Result from the retro-Diels-Alder cleavage of the C-ring | Provides information on the substitution pattern of the A and B rings. |
| Neutral Losses | Elimination of small molecules (e.g., H₂O, CO) | Characteristic of the flavonoid core structure. |
| ¹,³B⁻ Fragment (m/z 119) | Results from cleavage of the C-ring in negative ion mode | Indicates the presence of a hydroxyl group on the B-ring. ucl.ac.beresearchgate.net |
This table provides a summary of common fragment types observed in the mass spectra of hydroxylated flavanones.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its core structure and the position of substituents. edpsciences.orgiaea.org
While a complete, publicly available, and formally assigned ¹H and ¹³C NMR dataset for this compound is not readily found in the searched literature, the structural confirmation of this compound and its derivatives is routinely achieved using these methods. edpsciences.orgnih.gov For comparison, extensive NMR data is available for the closely related isomer, 3-hydroxyflavone (B191502). iaea.orgaip.orgnih.gov The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra of this compound would be expected to be distinct from those of other hydroxyflavone isomers, allowing for its unambiguous identification. libretexts.org For example, the signals corresponding to the protons on the B-ring would show a specific splitting pattern and chemical shifts indicative of the 3'-hydroxy substitution.
Solid-state NMR has also been utilized to study the structure and intermolecular interactions of flavonoids like 3-hydroxyflavone, providing insights into their crystalline packing and hydrogen-bonding networks. iaea.orgaip.org
Table 2: Expected ¹H and ¹³C NMR Signals for this compound
| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations (in 2D NMR) |
| Aromatic Protons (A and B rings) | 6.5 - 8.0 | Doublet, Triplet, Multiplet | COSY, HMBC |
| C2-H | ~5.5 | Doublet of doublets | COSY with C3-H₂, HMBC to C4, C1' |
| C3-H₂ | ~3.0 | Doublets of doublets | COSY with C2-H |
| Carbonyl Carbon (C4) | ~195 | Singlet | HMBC from C2-H, C5-H |
| C2 | ~80 | Singlet | HMBC from C3-H₂, C1'-H |
| C3 | ~45 | Singlet | HMBC from C2-H |
| Aromatic Carbons | 100 - 165 | Singlet | HMQC/HSQC with attached protons |
This table presents a generalized expectation of NMR signals for this compound based on typical values for flavanones and hydroxyflavones. Actual values may vary depending on the solvent and other experimental conditions.
In Silico Approaches for Mechanistic Insights and Predictive Modeling
Computational chemistry provides a powerful lens through which to investigate the properties and behavior of this compound at the molecular level. In silico methods, such as molecular docking, molecular dynamics simulations, and quantum chemical calculations, offer valuable insights that complement experimental findings.
Molecular Docking Analyses of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex.
For instance, molecular docking studies have been performed to investigate the interaction of the related 3-hydroxyflavone with proteins such as CREB and Keap1-Nrf2. researchgate.net These studies revealed specific binding modes and calculated binding energies, providing a rationale for the observed biological activities. researchgate.net Similarly, docking analyses of flavonoids with various cancer-related proteins have helped to identify potential mechanisms of action. tjnpr.orgresearchgate.net The binding affinity and interaction patterns, including hydrogen bonds and hydrophobic interactions, are key parameters derived from these studies. mdpi.com
Table 3: Representative Molecular Docking Results for Flavonoids with Target Proteins
| Flavonoid | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 3-Hydroxyflavone | CREB | -5.67 | - | researchgate.net |
| 3-Hydroxyflavone | Keap1-Nrf2 | -7.39 | Ala(510), Val(512) | researchgate.net |
| 6-Hydroxyflavanone | Brain-type Creatine Kinase (1QH4) | - | - | researchgate.net |
| 6-Hydroxyflavanone | Lung Cancer-Derived EGFR (2ITO) | - | - | researchgate.net |
This table showcases examples of molecular docking studies performed on hydroxyflavones, illustrating the type of data generated.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of this compound and its complexes with other molecules over time. aip.orgresearchgate.net These simulations are particularly useful for understanding how the compound behaves in a biological environment, such as in solution or when bound to a protein. researchgate.netaip.org
MD simulations of 3-hydroxyflavone in various solvents have been used to investigate the excited-state intramolecular proton transfer (ESIPT) process, a key feature of its fluorescence. researchgate.netaip.orgacs.org These studies have elucidated the role of the solvent in mediating this process. researchgate.netaip.org Furthermore, MD simulations have been employed to study the structural stability of flavonoid-protein complexes predicted by molecular docking, providing a more realistic picture of the binding interactions. researchgate.net
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, properties, and reactivity of this compound. researchgate.netacs.orgnih.gov These methods can be used to calculate a wide range of molecular properties, including optimized geometry, charge distribution, and spectroscopic parameters. researchgate.netacs.orgnih.gov
DFT calculations have been used to study the structural changes that occur upon metal chelation with hydroxyflavones, providing insights into their coordination chemistry. acs.orgnasu-periodicals.org.ua Time-dependent DFT (TD-DFT) is frequently used to calculate the electronic absorption spectra of these compounds and their complexes, which can be compared with experimental data for validation. researchgate.netacs.orgnih.gov These calculations help in assigning the observed spectral bands to specific electronic transitions. acs.orgnih.gov Moreover, quantum chemical methods can predict the reactivity of different sites within the this compound molecule, which is crucial for understanding its antioxidant properties and metabolic fate. researcher.life
Research Applications and Future Directions
Development as Research Probes in Biological Systems
The intrinsic fluorescent properties of the 3-hydroxyflavone (B191502) scaffold make it a valuable tool for researchers. asm.orgresearchgate.net 3'-Hydroxyflavanone and its derivatives are utilized as fluorescent probes to investigate microenvironments within biological membranes and macromolecules. researchgate.netresearchgate.net These compounds exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon resulting in dual fluorescence emission that is sensitive to the surrounding environment. researchgate.netresearchgate.net This sensitivity allows them to report on parameters like polarity and hydration. nih.gov
For instance, derivatives of 3-hydroxyflavone have been synthesized to act as environment-sensitive membrane probes. nih.gov By attaching moieties of different sizes, such as in the 4'-diethylamino (FET) and 4'-(15-azacrown-5) (FCR) derivatives of 3-hydroxyflavone, researchers can probe different regions of a biological membrane. researchgate.net Furthermore, a conjugate of 4'-diethylamino-3-hydroxyflavone with oleanolic acid has been developed as a membrane probe with a two-color ratiometric response, allowing for the distinction between different lipid phases. nih.gov The application of 3-hydroxyflavone derivatives extends to the development of fluorescent sensors for imaging in biological systems and for detecting specific molecules like adenosine-5'-triphosphate (B57859) (ATP) in mitochondria. thegoodscentscompany.com 3-Hydroxyflavone itself has been selected as a probe for the in vitro glycorandomization of flavonols, a process that can generate novel compounds with potential therapeutic applications. asm.orgnih.gov
Strategies for Enhancing Bioavailability and Stability in Experimental Models
A significant hurdle in the experimental application of many flavonoids, including this compound, is their limited bioavailability and stability. acs.orgnih.gov Strategies to overcome these challenges are a key focus of current research. One major issue is poor water solubility. nih.govceon.rs
Key strategies to improve bioavailability and stability include:
Chemical Modification :
Glycosylation : The enzymatic addition of sugar moieties to the flavanone (B1672756) structure can significantly enhance water solubility. Fungal biotransformation of 2'-hydroxyflavanone, a related compound, using Beauveria bassiana resulted in glycosylated derivatives with 30 to 280 times greater water solubility. nih.gov This process can also improve the compound's bioactivity. nih.gov
Methylation : The addition of a methyl group can enhance metabolic stability without compromising biological activity. vulcanchem.com
Formulation Strategies :
Particle Size Reduction : Micronization or creating nanoscale formulations increases the surface area of the compound, which can lead to increased solubility and improved bioavailability. wuxiapptec.com
Lipid-Based Formulations : Incorporating the compound into lipid-based delivery systems, such as those using Labrafac PG or Maisine® CC, can enhance solubility and promote absorption in the gastrointestinal tract. wuxiapptec.com
Use of Excipients : Co-solvents, cyclodextrins, and surfactants are frequently used in formulations to improve the solubility of poorly soluble compounds. ceon.rswuxiapptec.com For example, the insolubility of 3-hydroxyflavone in water can be improved by encapsulation in cyclodextrins. ceon.rs
In silico analysis of 2'-hydroxyflavanone, a structurally similar compound, predicted a high probability of human intestinal absorption and good permeability, suggesting that some flavanones have favorable pharmacokinetic profiles that can be further optimized. plos.org
Interdisciplinary Research Perspectives in Material Science (e.g., corrosion inhibition studies)
The application of flavanones is expanding beyond biology and into the realm of material science, an interdisciplinary field that connects physics, chemistry, and engineering. researchgate.netrroij.commit.eduvanderbilt.edu A notable example is the use of 3-hydroxyflavone as a corrosion inhibitor for metals. researchgate.networldscientific.com Corrosion is the gradual degradation of materials due to chemical reactions with their environment, posing a significant industrial challenge. novapublishers.com
Organic compounds containing heteroatoms like oxygen are often effective corrosion inhibitors. researchgate.net Research has demonstrated that 3-hydroxyflavone can act as an effective "green" or eco-friendly corrosion inhibitor for mild steel in acidic environments like hydrochloric acid. researchgate.networldscientific.com Studies using weight loss methods and electrochemical techniques (Tafel polarization and AC impedance) showed that inhibition efficiency increases with the concentration of 3-hydroxyflavone, reaching up to 91% at a concentration of 4 x 10⁻⁴ M. researchgate.networldscientific.com The inhibitor appears to function by adsorbing onto the metal surface, forming a protective barrier. researchgate.networldscientific.commdpi.com Tafel polarization studies indicate that it behaves primarily as a cathodic-type inhibitor. researchgate.networldscientific.com The investigation of natural compounds like flavonoids for such applications is driven by the need for more environmentally friendly and sustainable industrial practices. researchgate.net
Methodological Advancements in Flavanone Research and Analysis
The advancement of analytical techniques is crucial for the continued research and potential application of flavanones like this compound. researchgate.net A variety of methods are employed to identify, quantify, and characterize these compounds.
Table 1: Analytical Techniques in Flavanone Research
| Analytical Technique | Application in Flavanone Research | Key Findings/Advantages | Citations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in complex mixtures (e.g., citrus juices), kinetic studies of photostability. | Standard method for purity (>98%). Can be coupled with various detectors (UV, MS) for specificity. | researchgate.netmdpi.comnih.gov |
| Mass Spectrometry (MS) | Structural confirmation, identification of metabolites and reaction products, fragmentation analysis. | Provides specificity, especially in tandem MS (MS/MS) for analyzing fragment ions. Used to characterize oxidation products. | researchgate.netmdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR are used to identify key structural features and confirm synthesis. | researchgate.netrsc.org |
| Spectrophotometry | Quantification, studying complex formation with metal ions. | Simple, fast, low-cost methods have been developed based on the formation of stable complexes with ions like Al³⁺ and Zn²⁺. | ceon.rs |
| Paper Spray Mass Spectrometry (PS-MS/MS) | Rapid analysis of flavanone isomers in juices. | Reduces sample preparation time and increases throughput compared to traditional chromatography. | mdpi.com |
| Computational Modeling (e.g., Molecular Docking) | Predicting interactions with biological targets (enzymes, proteins), understanding structure-activity relationships. | Used to analyze interactions with cytochrome P450 enzymes and transcription factors like CREB. | nih.govplos.orgnih.gov |
| X-ray Crystallography | Verifies molecular structure and conformation in solid state. | Provides definitive structural information. | rsc.org |
These methods are often used in combination to provide a comprehensive analysis. For example, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for profiling phytochemicals in complex samples. nih.gov The development of rapid techniques like paper spray mass spectrometry represents a significant step forward, enabling higher throughput in the analysis of samples like citrus juices for their flavanone content. mdpi.com
Unexplored Research Avenues and Potential for Novel Mechanistic Discoveries
While significant research has been conducted on this compound and related compounds, numerous avenues remain for future exploration. The complexity of their biological actions suggests that many mechanistic details are yet to be uncovered.
Future research directions could focus on:
Exploring Novel Biological Targets : While antioxidant and some signaling pathway interactions are known, a comprehensive screening against a wider range of cellular targets could reveal new therapeutic potentials. biosynth.com The observation that the protective effects of 3-hydroxyflavone may involve mechanisms beyond the induction of antioxidant enzymes, such as the inhibition of pro-oxidant genes, warrants further investigation. plos.orgnih.gov
Structure-Activity Relationship Studies : Systematic synthesis and evaluation of this compound derivatives could further elucidate the specific structural features responsible for different biological activities. acs.org Comparing isomers, as was done for 3-hydroxyflavone and 7-hydroxyflavone (B191518), has proven effective in revealing how the position of a single hydroxyl group can drastically alter the mechanism of action. plos.orgnih.gov
Advanced Drug Delivery Systems : Research into novel formulation strategies, including nanotechnology-based carriers, could lead to breakthroughs in overcoming the bioavailability challenges that currently limit the therapeutic potential of many flavonoids. acs.orgwuxiapptec.com
Systems Biology and Multi-Omics Approaches : Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound. mdpi.com Tools like OmicsNet and NetworkAnalyst can help unravel complex interaction networks and identify novel pathways affected by the compound. mdpi.com
Interdisciplinary Applications : Beyond corrosion inhibition, the unique photochemical and electronic properties of the flavanone scaffold could be explored for applications in other areas of material science, such as the development of novel sensors or functional materials. researchgate.netresearchgate.net For example, substituted 3-hydroxyflavones are being studied as potential photo-releasable carbon monoxide molecules (photoCORMs) for therapeutic applications. acs.org
The uniqueness of how even minor structural changes in flavonoids dictate their biological function underscores the need for continued fundamental research to fully understand and harness their potential. plos.orgnih.gov
Q & A
Basic: What are the recommended methods for synthesizing 3'-Hydroxyflavanone with high purity for in vitro studies?
To synthesize this compound with high purity, microbial biotransformation using fungal cultures (e.g., Cunninghamella blakesleeana or Aspergillus alliaceus) can be employed, as demonstrated for structurally related hydroxyflavanones . Post-synthesis, rigorous purification via column chromatography followed by HPLC (High-Performance Liquid Chromatography) is critical to ensure purity (>98%). Quality control should include NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm structural integrity, as outlined in protocols for similar flavonoids .
Basic: How can researchers optimize solubility and stability of this compound in experimental settings?
Solubility can be enhanced using organic solvents such as DMSO, chloroform, or ethyl acetate, which are effective for related flavanones . For aqueous compatibility, prepare stock solutions in DMSO and dilute in buffer to maintain concentrations below 0.1% (v/v) to avoid cellular toxicity. Stability is maximized by storing lyophilized powder at -20°C in a desiccator to prevent hydrolysis or oxidation . Pre-experiment solubility testing under varying pH and temperature conditions is recommended to tailor protocols to specific assays.
Advanced: What experimental strategies can elucidate conflicting reports on this compound’s role in cancer cell apoptosis versus proliferation?
Discrepancies may arise from differences in isomer specificity (e.g., 2'- vs. 3'-hydroxy positions) or cell-type-dependent signaling. To resolve this:
- Perform dose-response assays (e.g., MTT for proliferation, Annexin V/PI staining for apoptosis) across multiple cancer cell lines.
- Combine with phosphoproteomics to map signaling pathways (e.g., AKT/STAT3 inactivation, as seen in 2'-Hydroxyflavanone studies) .
- Use structural analogs (e.g., 4'-Hydroxyflavanone) as controls to isolate positional effects of hydroxyl groups .
Advanced: How can structural modifications of this compound enhance bioavailability without compromising bioactivity?
Modifications such as O-methylation or glycosylation can improve metabolic stability, as shown for chroman-4-one derivatives . For instance:
- Introduce methoxy groups at the 7-position to reduce phase I metabolism.
- Explore microbial glucosidation to increase water solubility, as demonstrated in 6-hydroxyflavanone biotransformation .
- Validate modifications using in silico ADME prediction tools followed by pharmacokinetic studies in rodent models to assess oral bioavailability.
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity post-synthesis?
Key techniques include:
- 1H/13C NMR : To confirm hydroxyl and aromatic proton environments, referencing databases like NIST Chemistry WebBook .
- High-Resolution MS (HRMS) : For accurate molecular weight determination (e.g., expected m/z 240.255 for C15H12O3) .
- HPLC-PDA (Photodiode Array Detection) : To assess purity (>98%) and detect degradation products, using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced: What in vivo models are appropriate for validating the antitumor efficacy of this compound?
- Subcutaneous xenograft models : Implant androgen-resistant prostate cancer cells (e.g., PC-3 or DU145) in immunodeficient mice, as used for 2'-Hydroxyflavanone .
- Orthotopic models : For metastasis studies, inject cells into organ-specific sites (e.g., prostate) and monitor tumor growth via bioluminescence.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS to optimize dosing regimens .
Basic: What safety protocols are essential when handling this compound in the laboratory?
- Use nitrile gloves and tightly sealed goggles to prevent skin/eye contact, as recommended for structurally similar flavonoids .
- Store in a desiccator at -20°C to prevent hygroscopic degradation .
- Follow OSHA HCS guidelines for waste disposal, including incineration or chemical degradation to avoid environmental contamination .
Advanced: How can researchers address contradictory data on this compound’s antioxidant versus pro-oxidant effects?
- Conduct redox cycling assays (e.g., DPPH or FRAP for antioxidant activity; ROS detection via DCFH-DA for pro-oxidant effects).
- Vary experimental conditions (e.g., oxygen tension, metal ion availability) to mimic in vivo microenvironments.
- Compare results with 4'-Hydroxyflavanone , which has well-documented antioxidant properties, to identify structure-dependent redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
